![molecular formula C13H17N B14356860 2-(Bicyclo[2.2.1]heptan-2-yl)aniline CAS No. 92039-21-9](/img/structure/B14356860.png)
2-(Bicyclo[2.2.1]heptan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bicyclo[2.2.1]heptan-2-yl)aniline is an organic compound characterized by a bicyclic structure fused with an aniline group. This compound is notable for its unique structural features, which include a bicyclo[2.2.1]heptane framework, commonly known as norbornane, attached to an aniline moiety. The presence of the bicyclic structure imparts significant strain and rigidity to the molecule, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)aniline typically involves the following steps:
Formation of the Bicyclic Framework: The bicyclo[2.2.1]heptane structure can be synthesized through the Diels-Alder reaction between cyclopentadiene and ethylene, followed by hydrogenation to yield norbornane.
Introduction of the Aniline Group: The norbornane derivative can be functionalized to introduce an amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation and subsequent functionalization steps. The choice of reagents and catalysts, as well as reaction conditions, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Bicyclo[2.2.1]heptan-2-yl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aniline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Bicyclo[2.2.1]heptan-2-yl)aniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The bicyclic structure imparts unique steric and electronic properties, which can influence its binding affinity and reactivity with biological molecules. The aniline group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Norbornane (Bicyclo[2.2.1]heptane): A saturated hydrocarbon with a similar bicyclic structure but lacking the aniline group.
Norbornene (Bicyclo[2.2.1]hept-2-ene): A bicyclic compound with a double bond, used as a monomer in polymer synthesis.
Norbornadiene (Bicyclo[2.2.1]hepta-2,5-diene): A bicyclic compound with two double bonds, used in organic synthesis and as a ligand in coordination chemistry.
Uniqueness
2-(Bicyclo[2.2.1]heptan-2-yl)aniline is unique due to the presence of both the rigid bicyclic framework and the reactive aniline group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
92039-21-9 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)aniline |
InChI |
InChI=1S/C13H17N/c14-13-4-2-1-3-11(13)12-8-9-5-6-10(12)7-9/h1-4,9-10,12H,5-8,14H2 |
InChI Key |
GIEFILMUNVELJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



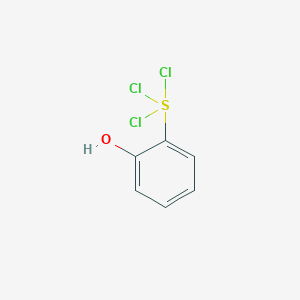
![6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14356785.png)
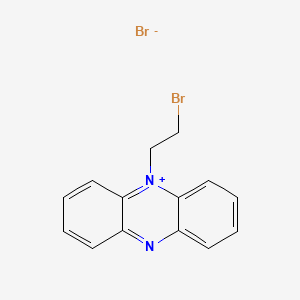
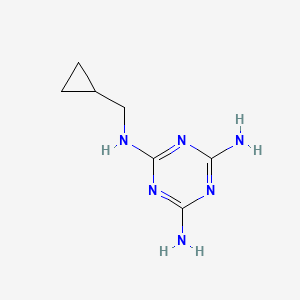
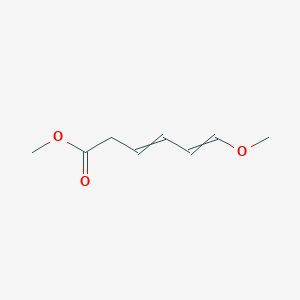
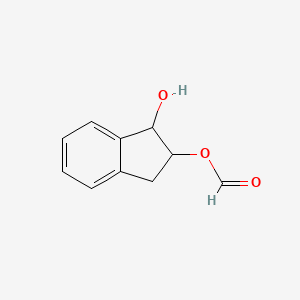
![2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14356809.png)
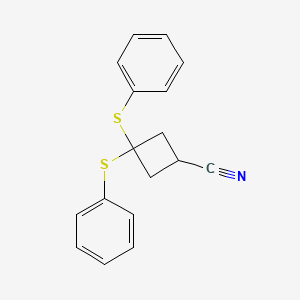
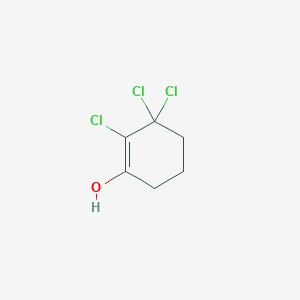
![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene)](/img/structure/B14356831.png)

methanone](/img/structure/B14356844.png)
![N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14356850.png)
